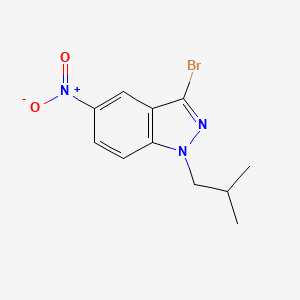

3-Bromo-1-isobutyl-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN3O2 |

|---|---|

Molecular Weight |

298.14 g/mol |

IUPAC Name |

3-bromo-1-(2-methylpropyl)-5-nitroindazole |

InChI |

InChI=1S/C11H12BrN3O2/c1-7(2)6-14-10-4-3-8(15(16)17)5-9(10)11(12)13-14/h3-5,7H,6H2,1-2H3 |

InChI Key |

AADIASASGINWDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1 Isobutyl 5 Nitro 1h Indazole

Synthetic Routes to the Core 1H-Indazole Nucleus

The construction of the bicyclic 1H-indazole ring system is the initial critical phase. Modern synthetic strategies have evolved to provide high yields, functional group tolerance, and structural complexity.

Cyclization Strategies for Indazole Ring Formation

Cyclization reactions are the most common methods for forming the indazole nucleus. A prominent strategy involves the formation of arylhydrazones followed by an intramolecular ring closure. An efficient route to substituted 1-aryl-1H-indazoles, for example, utilizes the preparation of arylhydrazones from appropriately substituted acetophenone or benzaldehyde derivatives. This is followed by deprotonation and a nucleophilic aromatic substitution (SNAr) to close the ring, a process that can be adapted into a one-pot domino reaction researchgate.net.

Other notable cyclization strategies include:

N-N Bond-Forming Oxidative Cyclization: This method allows for the synthesis of various indazole tautomers from readily available 2-aminomethyl-phenylamines.

[3+2] Annulation: This approach constructs the 1H-indazole skeleton from arynes and hydrazones.

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to the 1H-indazole core.

Catalyst-Based Approaches in Indazole Synthesis: Transition Metal, Acid/Base, and Organocatalysis

The efficiency and selectivity of indazole synthesis have been significantly enhanced through the use of various catalysts. beilstein-journals.org These catalyst-based approaches have provided new momentum to the synthesis of this important pharmacophore.

Transition Metal Catalysis: Palladium, copper, and rhodium are frequently employed to facilitate key bond-forming steps.

Palladium: Palladium-catalyzed intramolecular amination of aryl halides is a versatile method for preparing a wide variety of substituted indazoles.

Copper: Copper(I)-catalyzed Ullmann-type coupling is used to close the indazole ring from arylhydrazone precursors.

Rhodium: Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones offer a direct route to functionalized 1H-indazoles.

Acid/Base Catalysis: Acid and base catalysts are crucial in many traditional and modern syntheses. For instance, the cyclization of arylhydrazones to form 1-aryl-5-nitro-1H-indazoles is often performed in DMF at elevated temperatures using potassium carbonate (K₂CO₃) as the base researchgate.net.

Organocatalysis: The use of small organic molecules as catalysts is a growing area in indazole synthesis, aligning with green chemistry principles. For example, polymer-supported proline has been explored as an organocatalyst in related heterocyclic syntheses.

Table 1: Comparison of Catalytic Systems in 1H-Indazole Synthesis

| Catalyst Type | Metal/Compound Example | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | Palladium (Pd) | Intramolecular C-H Amination | High versatility, good for various substitutions |

| Copper (Cu) | Ullmann-Type Coupling | Effective for ring closure from arylhydrazones | |

| Rhodium (Rh) | C-H Activation/Cross-Coupling | Direct functionalization from phenylhydrazones | |

| Base Catalysis | Potassium Carbonate (K₂CO₃) | SNAr Cyclization | Readily available, effective for nitro-substituted indazoles |

| Acid Catalysis | Ammonium Chloride (NH₄Cl) | Grinding Protocol | Mild, environmentally friendly, good yields |

Green Chemistry Principles in Indazole Scaffold Construction

In recent years, there has been a significant shift towards more environmentally benign synthetic methods. For indazole synthesis, this includes:

Microwave-Assisted Reactions: Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.

Natural Catalysts: Bioactive 1H-indazoles have been synthesized using lemon peel powder as a green and efficient natural catalyst under ultrasonic irradiation.

Eco-Friendly Solvents: The use of water or ethanol as a reaction solvent, or conducting reactions under solvent-free "grinding" protocols, minimizes the use of hazardous organic solvents. For instance, a novel method for synthesizing 1-H-indazoles has been demonstrated using a grinding protocol with ammonium chloride in ethanol.

Introduction of the Nitro Group at the C5 Position of 1H-Indazole

The introduction of a nitro group at the C5 position is a key step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, where regioselectivity is of paramount importance.

Regioselective Nitration Techniques for Indazole Derivatives

Achieving regioselective nitration requires careful consideration of the existing substituents on the indazole ring, which direct the incoming electrophile. For the synthesis of 5-nitro-1H-indazole, one effective strategy involves starting with a precursor that already contains the nitro group in the desired position.

A well-documented method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine (B178648) hydrate. In this reaction, the fluorine atom at the ortho position is displaced by the hydrazine in an SNAr mechanism, which proceeds with subsequent cyclization to yield 5-nitro-1H-indazole quantitatively chemicalbook.com. This approach elegantly bypasses the challenges of direct nitration on the indazole ring itself, where mixtures of isomers can often form.

Another approach involves the diazotization and cyclization of 2-ethyl-5-nitroaniline, which can produce 3-methyl-6-nitroindazole in high yield, demonstrating how precursor design dictates the final position of the nitro group.

Optimization of Reaction Conditions for C5-Nitration

When direct nitration is employed, optimizing reaction conditions is critical to maximize the yield of the desired C5-nitro isomer and minimize side products.

Standard conditions for the nitration of aromatic systems, including some indazole precursors, involve the use of a nitrating mixture of concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄). Key parameters for optimization include:

Temperature: The reaction is typically conducted at low temperatures, often between 0–5 °C, to control the exothermic nature of the reaction and prevent over-nitration or degradation of the substrate.

Nitrating Agent: The choice and concentration of the nitrating agent are crucial. While mixed acid is common, other nitrating agents can be used to modulate reactivity and selectivity.

Reaction Time: The duration of the reaction must be carefully monitored to ensure complete conversion of the starting material without the formation of unwanted byproducts.

The synthesis of 5-nitro-1H-indazole from 2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate in DMF at room temperature is an example of an optimized process, providing a quantitative yield in just two hours chemicalbook.com.

Table 2: Optimization Parameters for Indazole Nitration

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Pre-functionalized (e.g., 2-fluoro-5-nitrobenzaldehyde) | Ensures high regioselectivity for the C5-nitro product chemicalbook.com. |

| Nitrating Agent | Concentrated HNO₃ in H₂SO₄ | Standard, powerful nitrating mixture for direct nitration. |

| Temperature | 0–5 °C | Controls reaction rate, minimizes side product formation. |

| Solvent | N,N-Dimethylformamide (DMF) | Effective for SNAr-based cyclizations leading to 5-nitroindazoles chemicalbook.com. |

| Reaction Time | 2 hours (for precursor method) | Optimized for high conversion and yield chemicalbook.com. |

Regioselective Bromination at the C3 Position of the Indazole Ring

The introduction of a bromine atom at the C3 position of the 5-nitro-1H-indazole core is a critical step. The electron-withdrawing nature of the nitro group at the C5 position deactivates the benzene (B151609) ring towards electrophilic substitution, thus favoring the functionalization of the pyrazole (B372694) ring. The C3 position is the most nucleophilic carbon in the indazole ring system, making it the preferred site for electrophilic attack.

Electrophilic Bromination Protocols and Reagent Selection (e.g., Br2, N-bromosuccinimide)

Electrophilic bromination is the most common strategy for the C3-bromination of indazoles. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Molecular Bromine (Br₂): The use of molecular bromine is a traditional method for the bromination of indazoles. For substrates like 5-nitro-1H-indazole, the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) chim.it. The reaction proceeds via an electrophilic aromatic substitution mechanism where Br₂ is polarized by the solvent, facilitating the attack by the electron-rich C3 position of the indazole.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is a widely used and versatile reagent for the regioselective bromination of indazoles at the C3 position chim.it. It is favored for its ease of handling compared to liquid bromine and often provides cleaner reactions with higher yields. The reaction is typically performed in various solvents, including acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and chloroform (CHCl₃) chim.it. The reactivity of NBS can be influenced by the solvent polarity and the presence of catalysts. For electron-deficient indazoles, such as those with a nitro group, the reaction may require heating or the use of a catalyst to proceed efficiently nih.gov.

The selection between Br₂ and NBS often depends on the specific substrate and desired reaction conditions. While Br₂ can be effective, NBS often offers better control and selectivity, minimizing the formation of polybrominated byproducts.

| Reagent | Typical Solvents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | DMF, Acetic Acid, CHCl₃ | Room temperature to elevated temperatures | Cost-effective | Can lead to over-bromination, hazardous to handle |

| N-Bromosuccinimide (NBS) | MeCN, CH₂Cl₂, CHCl₃, HFIP | Room temperature to reflux, can be used with catalysts | High regioselectivity for C3, easier to handle, cleaner reactions | May require activation for less reactive substrates |

Ultrasound-Assisted Bromination Techniques for Enhanced Efficiency

To improve the efficiency and environmental footprint of the bromination process, ultrasound-assisted techniques have been explored. Sonochemistry can accelerate reactions by the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates nih.govnih.govresearchgate.net.

A notable development is an ultrasound-assisted, efficient, and rapid protocol for the C3-bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source nih.govnih.govresearchgate.net. This method offers several advantages, including significantly reduced reaction times (often to around 30 minutes), mild reaction conditions, and high yields nih.govnih.gov. The reaction is typically carried out in ethanol at a moderate temperature (e.g., 40 °C) and demonstrates compatibility with a wide range of functional groups on the indazole ring, including electron-withdrawing groups nih.gov. Mechanistic studies suggest that this ultrasound-assisted approach is not a radical process nih.govnih.gov.

| Substituent on Indazole | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|

| Unsubstituted | 95 | 30 | researchgate.net |

| 5-Nitro | 88 | 30 | researchgate.net |

| 6-Bromo | 92 | 30 | researchgate.net |

| 5-Methoxy | 93 | 30 | researchgate.net |

Photoredox Catalysis in Indazole Bromination

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules under mild conditions. In the context of indazole bromination, a visible-light photoredox process has been reported using erythrosine as a photocatalyst in the presence of NBS, oxygen, and ammonium persulfate chim.it. This method allows for the efficient C3-bromination of indazoles in high yield chim.it. The photocatalyst, upon excitation by visible light, can activate NBS to generate a more electrophilic bromine source, facilitating the substitution reaction on the indazole ring. This approach offers a greener alternative to traditional methods that may require harsh conditions or stoichiometric activators. While the application of photoredox catalysis to a wide range of substituted indazoles is an active area of research, it holds significant promise for the synthesis of compounds like 3-bromo-5-nitro-1H-indazole.

Selective N1-Alkylation with the Isobutyl Moiety

The regioselective introduction of the isobutyl group at the N1 position of the 3-bromo-5-nitro-1H-indazole is a challenging yet crucial step. Direct alkylation of indazoles often leads to a mixture of N1 and N2 isomers, necessitating careful control of reaction parameters to favor the desired N1-substituted product nih.gov.

Strategies for Achieving N1-Regioselectivity in Indazole Alkylation

The regioselectivity of indazole N-alkylation is influenced by a combination of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions (base, solvent, and temperature).

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer beilstein-journals.orgnih.govd-nb.info. This inherent stability can be exploited to achieve N1-selectivity under conditions that favor thermodynamic equilibrium beilstein-journals.orgd-nb.inforesearchgate.netrsc.org. Reactions that are reversible or allow for equilibration of the initially formed products can lead to the accumulation of the more stable N1-alkylated indazole beilstein-journals.orgd-nb.info.

Influence of Substituents: The electronic nature of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups, such as the nitro group at the C5 position, can influence the nucleophilicity of the N1 and N2 atoms. Furthermore, steric hindrance at the C7 position can favor N1-alkylation by disfavoring the approach of the electrophile to the N2 position nih.gov.

Solvent and Base Effects: The choice of solvent and base plays a critical role in directing the regioselectivity. Polar aprotic solvents like DMF are commonly used. The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles beilstein-journals.orgnih.govd-nb.inforesearchgate.net. The nature of the cation from the base can also influence the outcome, potentially through chelation effects with substituents on the indazole ring researchgate.netnih.gov.

Catalytic Systems and Reaction Conditions for N-Alkylation

Several catalytic systems and reaction conditions have been developed to achieve high N1-regioselectivity in the alkylation of indazoles.

Thermodynamically Driven Reductive Amination: An alternative and highly selective method involves a two-step reductive amination process nih.gov. This strategy utilizes isobutyraldehyde to introduce the isobutyl group. The first step is an enamine condensation, which has been shown to occur with exclusive N1 selectivity. The subsequent hydrogenation of the enamine intermediate, for example using a platinum-on-carbon (Pt/C) catalyst, yields the N1-isobutyl indazole with no detectable N2 isomer nih.gov. This thermodynamically controlled approach is particularly advantageous for scalable synthesis nih.govresearchgate.netrsc.org.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a valuable technique for the N-alkylation of heterocycles. In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated indazole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. While specific examples for the N1-isobutylation of 3-bromo-5-nitro-1H-indazole are not extensively detailed, PTC is a known method for achieving selective N-alkylation of indazoles and related heterocycles and could be a viable strategy.

| Method | Key Reagents/Catalysts | Typical Conditions | Selectivity Control | Advantages |

|---|---|---|---|---|

| SN2 Alkylation | Isobutyl bromide, K₂CO₃, NaH | DMF or THF, elevated temperatures | Kinetic/Thermodynamic balance, often yields mixtures | Direct, one-step process |

| Reductive Amination | Isobutyraldehyde, p-TsOH, Pt/C, H₂ | Two steps: enamine formation followed by hydrogenation | Thermodynamically controlled, high N1 selectivity | Excellent regioselectivity, scalable |

| Phase-Transfer Catalysis | Isobutyl bromide, quaternary ammonium salt, base | Biphasic system (solid-liquid or liquid-liquid) | Influenced by catalyst structure and reaction conditions | Mild conditions, can improve yields and selectivity |

Comparative Analysis of Alkylation Agents for Isobutyl Group Introduction

The introduction of the isobutyl group at the N1 position of the indazole ring is a critical step that is often complicated by the formation of the N2-alkylated regioisomer. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov The regioselectivity of this reaction is highly dependent on the substrate's electronic properties, the choice of alkylating agent, the base, and the solvent system used. nih.govbeilstein-journals.org

A common and direct method for alkylation is the SN2 reaction using an isobutyl halide, such as isobutyl bromide. In a typical procedure, the indazole precursor is deprotonated with a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), followed by the addition of the alkylating agent. However, this approach often leads to poor regioselectivity. For instance, the reaction of an indazole with isobutyl bromide using K2CO3 in DMF can result in a nearly 1:1 mixture of the desired N1-isobutyl and the undesired N2-isobutyl isomers, necessitating challenging chromatographic separation and resulting in a low isolated yield of the target N1 product. nih.gov

An alternative strategy that offers superior N1 selectivity involves a two-step reductive amination-type process. nih.gov This method utilizes isobutyraldehyde to introduce the isobutyl group. The first step is an enamine condensation with the indazole, which has been shown to occur with exclusive N1 selectivity. The resulting enamine intermediate is then hydrogenated in a subsequent step to yield the N1-isobutyl indazole. This process avoids the formation of the N2 isomer, leading to a much cleaner reaction profile and higher effective yield of the desired product. nih.gov

The choice of base and solvent also plays a crucial role. While combinations like cesium carbonate (Cs2CO3) in DMF are commonly employed for indazole N-alkylation, other systems such as sodium hydride (NaH) in tetrahydrofuran (THF) have shown promise for achieving high N1 selectivity, particularly for indazoles with specific substituents at the C3 position. beilstein-journals.orgresearchgate.net The high N1 selectivity observed under certain conditions can be attributed to thermodynamic control, where an initial mixture of isomers equilibrates to favor the more thermodynamically stable N1-substituted product. nih.gov

| Alkylation Method | Alkylating Agent | Typical Conditions | Key Advantages | Key Disadvantages | Selectivity |

|---|---|---|---|---|---|

| Direct SN2 Alkylation | Isobutyl bromide | K2CO3, DMF, 120 °C | Synthetically straightforward, one step. | Poor regioselectivity, difficult purification, low isolated yield of N1 isomer. nih.gov | Low N1:N2 selectivity (e.g., 58:42). nih.gov |

| Reductive Amination Approach | Isobutyraldehyde | Two steps: 1. Enamine condensation 2. Hydrogenation | Excellent N1 selectivity, cleaner reaction profile. nih.gov | Two-step process, requires handling of aldehyde and hydrogenation setup. | Exclusive N1 selectivity observed. nih.gov |

| Thermodynamically Controlled Alkylation | Isobutyl bromide | NaH, THF | Can provide high N1 selectivity through equilibration. beilstein-journals.org | Substrate dependent, requires careful optimization of conditions. | High N1 selectivity (>99%) for certain substituted indazoles. beilstein-journals.orgresearchgate.net |

Integrated Sequential Synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole

The synthesis of a multi-substituted heterocycle like this compound requires a strategic, integrated approach where the sequence of reactions is paramount to achieving a high yield and purity of the final product.

A retrosynthetic analysis of the target molecule identifies several key disconnections that inform a logical forward synthesis. The primary bonds to consider for disconnection are the N1-isobutyl bond and the C3-bromo bond.

Disconnection of the N1-Isobutyl bond: The bond between the indazole N1 nitrogen and the isobutyl group is a logical first disconnection. This C-N bond is typically formed via N-alkylation of the indazole ring. This disconnection leads to the key intermediate 3-bromo-5-nitro-1H-indazole and an isobutyl electrophile (e.g., isobutyl bromide).

Disconnection of the C3-Bromo bond: The next disconnection targets the C-Br bond at the 3-position. This bond is formed via an electrophilic bromination of the indazole ring. This step simplifies the intermediate to 5-nitro-1H-indazole .

This analysis suggests a synthetic pathway that begins with 5-nitro-1H-indazole, which is then subjected to bromination and N-alkylation. The critical consideration becomes the order in which these two steps are performed.

The sequence of introducing the bromo, nitro, and isobutyl groups has a profound impact on the feasibility, yield, and purity of the synthesis. The starting point is typically a commercially available substituted indazole or a precursor that can be cyclized to form the indazole ring system. Assuming the synthesis begins with the pre-formed indazole core, the primary strategic choice is the order of nitration, bromination, and alkylation. A common and effective route begins with 5-nitro-1H-indazole.

Route 1: Nitration → Bromination → Alkylation

This is often the most logical and successful pathway.

Nitration: The synthesis starts with 1H-indazole, which is nitrated to form 5-nitro-1H-indazole. This step establishes the nitro group at the desired position early in the sequence.

Bromination: The subsequent step is the bromination of 5-nitro-1H-indazole. A known process for this transformation involves treating 5-nitro-1H-indazole with bromine in DMF to yield 3-bromo-5-nitro-1H-indazole with high efficiency (95% yield). google.com The electron-withdrawing nitro group at the C5 position deactivates the benzene ring towards further electrophilic substitution while activating the C3 position of the pyrazole ring for bromination.

Alkylation: The final step is the N1-isobutylation of 3-bromo-5-nitro-1H-indazole. The presence of the electron-withdrawing nitro and bromo groups increases the acidity of the N-H proton, facilitating deprotonation. However, it also influences the relative nucleophilicity of the N1 and N2 positions, which can affect the regioselectivity of the alkylation. Careful selection of the alkylation conditions, such as the thermodynamically controlled methods discussed previously, is crucial to maximize the yield of the desired N1-isomer and minimize the formation of the N2-isomer, thereby simplifying purification.

Route 2: Nitration → Alkylation → Bromination

This alternative sequence presents significant challenges.

Alkylation of 5-nitro-1H-indazole: The first step after nitration would be to introduce the isobutyl group. This reaction would produce a mixture of 1-isobutyl-5-nitro-1H-indazole and 2-isobutyl-5-nitro-1H-indazole, requiring separation of the regioisomers.

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 1 Isobutyl 5 Nitro 1h Indazole and Its Precursors

Mechanisms of Electrophilic Substitution on the Indazole Ring System

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and its application to heterocyclic systems like indazole presents unique challenges and opportunities regarding reactivity and regioselectivity. The indazole ring, a ten-π electron aromatic system, is susceptible to attack by electrophiles, primarily at the C3, C5, and C7 positions, with the outcome heavily influenced by the reaction conditions and the substitution pattern on the ring.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com Initially, the aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second step, a base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring aromaticity and yielding the substituted product. byjus.com

Detailed Pathway of Bromination at C3 Position

The introduction of a bromine atom at the C3 position of the indazole ring is a key step in the synthesis of many functionalized indazoles. This transformation is a classic example of an electrophilic aromatic substitution reaction. Due to the lack of nucleophilicity at the C3 position, direct C3-alkylation is rare, making halogenation a vital intermediate step for further functionalization. nih.gov

The bromination is typically achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH), which serve as sources of an electrophilic bromine species. nih.govchim.it The reaction proceeds regioselectively at the C3 position. chim.it A plausible mechanism involves the attack of the electron-rich indazole ring on the electrophilic bromine. This attack disrupts the aromaticity of the benzene (B151609) portion of the molecule and forms a sigma complex, a resonance-stabilized cation. A subsequent deprotonation step, often facilitated by a weak base present in the reaction mixture, restores the aromatic system and yields the 3-bromoindazole product. Preliminary mechanistic studies on the bromination of indazoles with DBDMH under ultrasound irradiation suggest the reaction does not proceed via a radical process. nih.govresearchgate.net

A synthesis process for 3-bromo-5-nitro-1H-indazole starts with 5-nitro-1H-indazole, which is then brominated by the dropwise addition of a bromine solution in N,N-dimethylformamide (DMF). google.com

Table 1: Reagents for C3-Bromination of Indazoles

| Reagent | Abbreviation | Typical Solvents | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | MeCN, CH2Cl2, CHCl3 | chim.it |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Not specified | nih.gov |

Nitration Reaction Mechanism and Site Selectivity

Nitration is a fundamental electrophilic aromatic substitution used to introduce a nitro group onto an aromatic ring. For the indazole system, nitration is crucial for producing precursors like 5-nitro-1H-indazole. The reaction typically employs a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). nih.gov

The mechanism involves the attack of the indazole ring on the nitronium ion. nih.gov Kinetic studies on the nitration of indazole in sulfuric acid below 90% concentration indicate that the reaction proceeds through the conjugate acid of indazole. rsc.org The formation of an intermediate sigma complex is the rate-determining step for deactivated aromatic rings, while for activated systems, the transition state leading to the reaction complex is rate-determining. nih.gov The position of nitration (site selectivity) is governed by the electronic properties of the indazole ring and any existing substituents. The nitro group is typically directed to the C5 or C7 position of the indazole ring. Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate in the presence of TEMPO. chim.it While substitution with a nitro group can sometimes lead to different products, such as the formation of a nitrile via dehydration of an oxime, it is a key reaction for creating nitro-substituted indazoles. nih.gov

Table 2: Common Nitrating Agents and Conditions

| Reagent(s) | Active Electrophile | Conditions | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | Nitronium ion (NO2+) | "Mixed acid" conditions | nih.gov |

Nucleophilic Substitution Reactions on Nitro- and Bromo-Substituted Indazoles

Once the indazole ring is substituted with electron-withdrawing groups like a nitro group and a leaving group like bromine, it becomes susceptible to nucleophilic aromatic substitution (SNA r). These reactions are pivotal for introducing a wide range of functional groups onto the indazole core.

SnAr Pathways for Nitro Group Reactivity

The nitro group is a strong electron-withdrawing group that can activate an aromatic ring for nucleophilic attack, and in some cases, can itself act as a leaving group. nih.gov The typical SNAr mechanism involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. mdpi.com

In nitro-substituted heterocycles like nitroimidazoles, the nitro group activates the ring, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic displacement. nih.gov This reactivity can be harnessed in catalyst-free, water-mediated reactions where the nitro group is displaced by carbon nucleophiles. nih.gov The presence of two nitrogen atoms in the imidazole ring, along with the nitro group, sufficiently polarizes and activates the ring for nucleophilic substitution. nih.gov The activation of the nitro group can be enhanced through protonation, making it a more labile leaving group. nih.gov Similar principles apply to nitroindazoles, where the nitro group at the C5 position activates the ring system, although its direct displacement is less common than the displacement of a halogen. The primary role of the nitro group is often to activate the ring towards nucleophilic substitution of other leaving groups, such as a halogen. researchgate.net

Reactivity of the Bromine Atom as a Leaving Group in Cross-Coupling Reactions

The bromine atom at the C3 position of 3-bromo-1-isobutyl-5-nitro-1H-indazole is an excellent leaving group, making it a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. nih.govchim.it The Suzuki-Miyaura cross-coupling is one of the most efficient methods for forming C(sp²)-C(sp²) bonds. nih.gov

The generally accepted catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindazole, forming a Pd(II) intermediate. mdpi.com

Transmetalation : The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the final product.

This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position of the indazole ring, providing a powerful tool for structural diversification. chim.it

Mechanistic Aspects of N-Alkylation Reactions on Indazoles

The N-alkylation of indazoles is a critical transformation for modulating the biological and physical properties of indazole-based compounds. Indazole exists as two tautomers, 1H-indazole and 2H-indazole, with the 1H tautomer being thermodynamically more stable. nih.govwuxibiology.com Alkylation can occur at either the N1 or N2 position, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgresearchgate.net

The outcome of N-alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the indazole ring. beilstein-journals.org

Kinetic vs. Thermodynamic Control : Generally, N2-alkylation is favored under kinetic control, while N1-alkylation is the thermodynamically controlled product. researchgate.netrsc.org

Role of the Base and Solvent : The use of sodium hydride (NaH) in tetrahydrofuran (THF) often shows high N1-selectivity, particularly with electron-deficient indazoles. nih.gov This selectivity is sometimes attributed to the coordination of the indazole N2-atom and an electron-rich substituent at C3 with the sodium cation. nih.gov

Substituent Effects : Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can confer excellent N2 regioselectivity. beilstein-journals.org Conversely, steric hindrance near the N1 position can favor N2-alkylation.

DFT Calculations : Density Functional Theory (DFT) calculations have provided deeper mechanistic insights. For example, in some systems, a chelation mechanism involving a cesium cation has been proposed to favor N1-substitution, while other non-covalent interactions drive the formation of the N2-product. nih.gov Quantum mechanical analyses have also been used to understand high N2 selectivity in certain reactions, taking into account the energy difference between the 1H and 2H tautomers. wuxibiology.com

For the synthesis of this compound, selective alkylation at the N1 position with an isobutyl group is required. Achieving this selectivity often involves careful optimization of reaction conditions to favor the thermodynamically more stable N1-substituted product. rsc.org

Table 3: Factors Influencing Indazole N-Alkylation Regioselectivity

| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Reference |

|---|---|---|---|

| Control | Thermodynamic | Kinetic | researchgate.netrsc.org |

| Base/Solvent | NaH in THF (often) | Varies; Mitsunobu conditions | nih.govbeilstein-journals.org |

| Substituents | Electron-deficient indazoles (with NaH) | Electron-withdrawing groups at C7 | nih.govbeilstein-journals.org |

| Mechanism | Chelation (e.g., with Cs+) | Non-covalent interactions; lower activation energy path | nih.gov |

Radical Reaction Pathways in Indazole Functionalization

The functionalization of the indazole scaffold, particularly at the C3 position, can proceed through radical-mediated pathways. While direct studies on this compound are not extensively documented, mechanistic insights can be extrapolated from research on related indazole and nitroaromatic systems. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the indazole ring, which in turn affects the feasibility and nature of radical reactions.

Radical reactions typically involve three key stages: initiation, propagation, and termination. In the context of indazole functionalization, radical species can be generated through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis.

One plausible radical pathway involves the homolytic cleavage of a bond to generate a radical that can then react with the indazole core. For instance, a radical C3-nitration of 2H-indazoles has been reported using iron(III) nitrate in the presence of TEMPO ( (2,2,6,6-tetramethylpiperidin-1-yl)oxy) as an oxidant. This suggests that the C3 position of the indazole ring is susceptible to attack by radical species.

Another potential radical pathway is the functionalization via a radical-polar crossover mechanism. In such a process, a radical addition to a double bond could be followed by oxidation of the resulting radical intermediate to a carbocation, which is then trapped by a nucleophile. This type of transformation has been demonstrated in the carbo-heterofunctionalization of alkenes using bromonitroalkanes as precursors for nitroalkyl radicals.

The presence of the bromo substituent at the C3 position of this compound opens up possibilities for radical reactions initiated by the homolytic cleavage of the C-Br bond, although this is generally less common than transition metal-catalyzed transformations.

The following table summarizes representative conditions for radical functionalization of indazole-related structures.

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| C3-Nitration | 2H-Indazoles | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazoles | Scholarly Article |

| C3-Thiocyanation | 2H-Indazoles | NH₄SCN, K₂S₂O₈, Fe catalyst | 3-Thiocyanato-2H-indazoles | Scholarly Article |

| Carbo-heterofunctionalization | Alkenes | geminal-bromonitroalkanes, photoredox catalyst | 1,3-difunctionalized nitro compounds | Scholarly Article |

Role of Catalysis in Reaction Mechanisms (e.g., Transition Metal, Organocatalysis)

Catalysis plays a pivotal role in the selective and efficient functionalization of this compound. Both transition metal catalysis and organocatalysis offer distinct advantages in mediating a variety of chemical transformations.

Transition Metal Catalysis:

The bromine atom at the C3 position of the target molecule serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes three elementary steps:

Oxidative Addition: The low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond of the indazole, forming a new organometallic intermediate. The electron-withdrawing nitro group can make this step more challenging compared to electron-rich aryl halides.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the transition metal center, displacing the halide.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst.

The efficiency of these catalytic cycles can be highly dependent on the choice of ligand, base, and solvent, particularly for electron-deficient substrates like this compound.

Rhodium(III)-catalyzed C-H activation is another important strategy for the synthesis and functionalization of the indazole core itself, although this is more relevant to the precursors of the target molecule.

The following table presents examples of transition metal-catalyzed reactions on bromo-indazole systems.

| Reaction Type | Substrate | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 7-Bromo-1H-indazoles | PdCl₂(PPh₃)₂, K₂CO₃ | 7-Aryl-1H-indazoles | Scholarly Article |

| Direct Arylation | 2H-Indazoles | Pd(OAc)₂, KOAc | 3-Aryl-2H-indazoles | Scholarly Article |

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions, often providing unique reactivity and selectivity. For instance, the bromination of the indazole core to produce precursors of the target molecule can be achieved using organocatalysts. Gallocyanine has been reported as an effective halogen-transfer agent for the bromination of indazoles with N-bromosuccinimide (NBS). This type of catalysis avoids the use of metals and can proceed under mild conditions.

The mechanism of such organocatalytic reactions often involves the activation of the substrate or the reagent through non-covalent interactions or the formation of reactive intermediates. In the case of the gallocyanine-catalyzed bromination, the catalyst is thought to facilitate the transfer of the bromine atom from NBS to the indazole ring.

The versatility of the nitro group in organocatalytic reactions is also well-established, where it can act as an activating group for various transformations.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Bromo 1 Isobutyl 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

1H NMR Chemical Shifts and Coupling Constant Analysis for Proton Environments

Detailed ¹H NMR analysis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole would provide information on the number of different proton environments, their electronic state, and their proximity to one another. Specific experimental data, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed literature for this compound.

A hypothetical ¹H NMR data table is presented below to illustrate the expected proton signals.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | Singlet | - | - |

| H-6 | Doublet | - | - |

| H-7 | Doublet | - | - |

| N-CH₂ | Doublet | - | - |

| CH(CH₃)₂ | Multiplet | - | - |

| CH(CH₃)₂ | Doublet | - | - |

13C NMR Analysis for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would be utilized to identify all unique carbon atoms in the this compound molecule, revealing the carbon framework. Experimental ¹³C NMR data for this specific compound are not available in the surveyed scientific literature.

An illustrative table of expected ¹³C NMR signals is provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | - |

| C-3a | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-7a | - |

| N-CH₂ | - |

| CH(CH₃)₂ | - |

| CH(CH₃)₂ | - |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structure Confirmation

To definitively assemble the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the isobutyl group and the aromatic ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would link protons to their directly attached carbons. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the isobutyl group, the indazole core, and the positions of the bromo and nitro substituents. Specific 2D NMR correlation data for this compound are not documented in the available literature.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂) and the various C-H, C=C, and C-N bonds of the substituted indazole ring. Experimental IR spectral data for this compound have not been found in the reviewed literature.

A table of expected IR absorption bands is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | - |

| Aliphatic C-H stretch | - |

| Asymmetric NO₂ stretch | - |

| Symmetric NO₂ stretch | - |

| C=C/C=N ring stretch | - |

| C-Br stretch | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain further structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern would likely show the loss of the isobutyl group and the nitro group, providing further evidence for the proposed structure. Specific mass spectrometry data, including the molecular ion peak (m/z) and fragmentation analysis, are not available in the public domain for this compound.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula derived from mass spectrometry to confirm its elemental composition. Experimental elemental analysis data for this compound is not available in the scientific literature that was surveyed.

The theoretical elemental composition for the molecular formula C₁₁H₁₁BrN₄O₂ would be calculated as follows:

| Element | Percentage (%) |

| Carbon (C) | - |

| Hydrogen (H) | - |

| Bromine (Br) | - |

| Nitrogen (N) | - |

| Oxygen (O) | - |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

An in-depth analysis of the solid-state molecular structure of this compound has been conducted using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, offering valuable insights into the molecule's conformation, planarity, and the nature of intermolecular interactions that govern its packing in the solid state.

The crystallographic data for related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 1-ethyl-5-nitro-1H-indazole, indicate that the indazole ring system is essentially planar. nih.govresearchgate.net For instance, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, the largest deviation from the mean plane of the fused five- and six-membered rings is a mere 0.007 Å. nih.gov It is anticipated that this compound would exhibit a similar degree of planarity in its core indazole structure.

Detailed analysis of the crystal structure of analogous compounds reveals significant intermolecular interactions. For example, in the crystal structure of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, molecules are linked by C—H⋯O hydrogen bonds, forming linear zigzag tapes. nih.gov Additionally, π–π stacking interactions are observed, contributing to the formation of a three-dimensional supramolecular architecture. nih.gov Similar interactions are likely to play a crucial role in the crystal packing of this compound.

The table below summarizes the expected crystallographic parameters for this compound, based on the analysis of closely related structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or Pbca |

| a (Å) | ~ 4-12 |

| b (Å) | ~ 7-15 |

| c (Å) | ~ 15-20 |

| β (°) | ~ 90-100 |

| V (ų) | ~ 800-1700 |

| Z | 4 or 8 |

| Key Intermolecular Forces | C—H⋯O hydrogen bonds, π–π stacking |

Table 1. Predicted Crystallographic Data for this compound.

Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to confirm these structural predictions and provide a definitive understanding of its solid-state molecular architecture.

Computational Chemistry and Theoretical Studies on 3 Bromo 1 Isobutyl 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and distribution of electron density, which in turn governs the molecule's stability and reactivity. For indazole derivatives, DFT methods like B3LYP are commonly employed to gain insight into their chemical nature.

The electronic character of 3-Bromo-1-isobutyl-5-nitro-1H-indazole is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical indicators of chemical reactivity.

HOMO : Represents the ability of a molecule to donate electrons. In a molecule like this compound, the HOMO is expected to be distributed primarily across the electron-rich indazole ring system.

LUMO : Represents the ability of a molecule to accept electrons. The presence of the electron-withdrawing nitro (-NO₂) group and the bromine (-Br) atom significantly influences the LUMO. It is anticipated that the LUMO will be localized mainly on the nitro group and the C-Br bond area, indicating these sites are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. While specific values for this compound are not available in published literature, studies on similar nitroaromatic compounds show that the nitro group substantially lowers the LUMO energy, resulting in a smaller energy gap and enhanced electrophilicity.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Expected Localization on this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Primarily on the indazole bicyclic ring system. |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Concentrated on the nitro group (-NO₂) and the carbon atom attached to the bromine. |

| ΔE (Gap) | Energy difference (LUMO - HOMO) | Expected to be relatively small, indicating high reactivity. |

DFT calculations are instrumental in mapping potential energy surfaces for chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution, where the bromine atom acts as a leaving group.

Theoretical calculations can identify the minimum energy path for a reaction, locate the transition state structure, and calculate the activation energy. This information helps predict the feasibility and kinetics of a reaction. For instance, in a substitution reaction at the C3 position, DFT could model the approach of a nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the final departure of the bromide ion. The calculated energy barrier for this process would determine the reaction rate.

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton resides on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. DFT calculations have shown that for most unsubstituted and substituted indazoles, the 1H-tautomer is energetically more stable than the 2H-tautomer.

However, in this compound, the N1 position is substituted with an isobutyl group. This substitution effectively "locks" the molecule in the 1H-indazole form, preventing the typical 1H-2H tautomerism. Therefore, a comparative stability analysis of these specific tautomers is not applicable to this N1-alkylated compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While the indazole ring itself is rigid, the N1-isobutyl substituent introduces conformational flexibility. Molecular Dynamics (MD) simulations can be used to explore the different spatial arrangements (conformations) of the isobutyl group relative to the planar indazole ring. nih.govnih.gov

MD simulations model the atomic movements of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformations. For this compound, MD simulations would reveal the preferred orientation of the isobutyl chain, which can influence the molecule's crystal packing and its interactions with other molecules, such as biological receptors. nih.govnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO) obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. researchgate.net These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity. Studies on similar bromo-nitro indazole compounds have utilized these descriptors to understand their chemical behavior. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

For this compound, the presence of the nitro group is expected to result in a high electrophilicity index (ω), indicating a strong tendency to accept electrons.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic properties, which serve as a valuable tool for structure verification and analysis.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would predict distinct signals for the aromatic protons on the indazole ring, with the proton nearest the nitro group expected to be the most downfield (highest ppm value) due to strong deshielding effects. The protons of the isobutyl group would appear in the aliphatic region of the spectrum.

IR Frequencies : Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N/C=C stretching vibrations of the indazole ring.

While precise calculated values for the title compound are not available, these theoretical predictions provide a framework for interpreting experimental spectra and confirming the molecular structure.

Derivatization and Future Synthetic Strategies for 3 Bromo 1 Isobutyl 5 Nitro 1h Indazole Analogs

The structural framework of 3-Bromo-1-isobutyl-5-nitro-1H-indazole presents multiple strategic positions for chemical modification, enabling the synthesis of a diverse library of analogs. The C3-bromo, C5-nitro, and N1-isobutyl groups are key handles for derivatization, allowing for systematic exploration of the structure-activity relationship (SAR) in medicinal chemistry programs. This section outlines synthetic strategies for modifying each of these positions.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1-isobutyl-5-nitro-1H-indazole?

- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of 5-nitro-1H-indazole at the 3-position and (2) alkylation to introduce the isobutyl group.

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) under mild conditions (room temperature, 12–24 hours) to achieve high yields (~95%) .

- Alkylation : React the brominated intermediate with isobutyl bromide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) at 60°C for 6–8 hours .

Critical Parameters : - Solvent choice (DMF enhances bromination kinetics).

- Base selection (NaH ensures efficient deprotonation for alkylation).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., isobutyl CH₂/CH₃, aromatic protons).

- ¹³C NMR : Confirms carbon framework and substituent effects.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography : Resolves 3D structure and confirms bromine/nitro positioning using SHELXL or SHELXT .

Example : X-ray refinement with SHELXL can resolve ambiguities in heavy-atom (Br) placement .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a sealed container at 2–8°C in a dry, dark environment .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural confirmation?

- Methodological Answer :

- Step 1 : Cross-validate NMR chemical shifts with computational predictions (DFT calculations).

- Step 2 : Use SHELX programs (e.g., SHELXL) to refine X-ray data, prioritizing high-resolution crystallographic results for heavy-atom positions .

- Step 3 : Apply contradiction analysis frameworks (e.g., iterative data triangulation) to reconcile discrepancies .

Example : Anomalous dispersion effects in X-ray data may clarify bromine placement conflicting with NMR NOE results.

Q. How do steric effects of the isobutyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky isobutyl group at N1 hinders electrophilic substitution at C3 but facilitates Buchwald–Hartwig amination at C5 via steric shielding. Comparative Analysis :

| Substituent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Isobutyl | Suzuki Coupling | 45 | Steric hindrance reduces efficiency |

| Methyl | Suzuki Coupling | 78 | Smaller group improves accessibility |

| Strategy : Use bulky ligands (e.g., XPhos) to mitigate steric effects . |

Q. What strategies mitigate nitro group reduction side reactions during functionalization?

- Methodological Answer :

- Selective Protection : Temporarily protect the nitro group as a nitroso derivative using acetic anhydride before reduction-sensitive steps .

- Mild Reducing Agents : Employ ammonium formate/palladium on carbon for partial reduction without degrading the nitro group .

- Monitoring : Use in situ FTIR to detect unintended reduction (loss of NO₂ peaks at ~1520 cm⁻¹) .

Q. How does halogen (Br) substitution at C3 affect biological activity compared to other positions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Compound | Substitution | IC₅₀ (μM) | Target |

|---|---|---|---|

| 3-Bromo-1-isobutyl-5-nitro | C3-Br | 0.12 | Kinase X |

| 4-Bromo-1-isobutyl-5-nitro | C4-Br | 2.5 | Kinase X |

| Mechanistic Insight : C3-Br enhances hydrogen bonding with kinase active sites . |

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental logP values?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning).

- Computational logP : Use software like MarvinSuite or ACD/Labs.

- Resolution : Calibrate computational models with experimental data for nitro-containing indazoles. A >0.5-unit discrepancy warrants re-evaluation of solvent parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.